molecular formula C23H16O5 B8420225 2-[(3-methoxyphenyl)methylene]-6-benzoyloxy-3(2H)-benzofuranone

2-[(3-methoxyphenyl)methylene]-6-benzoyloxy-3(2H)-benzofuranone

Cat. No.: B8420225
M. Wt: 372.4 g/mol
InChI Key: CRBZDCSMZKBYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-methoxyphenyl)methylene]-6-benzoyloxy-3(2H)-benzofuranone is a useful research compound. Its molecular formula is C23H16O5 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H16O5

Molecular Weight

372.4 g/mol

IUPAC Name

[2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate

InChI

InChI=1S/C23H16O5/c1-26-17-9-5-6-15(12-17)13-21-22(24)19-11-10-18(14-20(19)28-21)27-23(25)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

CRBZDCSMZKBYGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 2-[(3-methoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone 0.5 g was dissolved in pyridine 5 ml, benzoyl chloride 0.282 ml was added, and the mixture was refluxed for 1.5 hours. The reaction mixture was cooled to room temperature, ethyl acetate 50 ml was added, and the mixture was washed with 2N-hydrochloric acid 50 ml once and with saturated sodium bicarbonate solution 50 ml. The ethyl acetate solution was dehydrated with anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting powder was dissolved in hexane 10 ml and ethyl acetate 5 ml, and the precipitated crystals were filtered and dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure to obtain the desired compound 221.5 mg.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.282 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.